molecular formula C19H20N2O2 B024819 Mhcbz CAS No. 103419-20-1

Mhcbz

Cat. No. B024819
M. Wt: 308.4 g/mol
InChI Key: WDXLCLCWMGQGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mhcbz is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is widely used in the field of organic chemistry. Mhcbz has been found to have several properties that make it a useful tool in scientific research, including its ability to act as a reagent in various chemical reactions.

Mechanism Of Action

The mechanism of action of Mhcbz is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of new compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Mhcbz. However, it has been found to be relatively non-toxic and has low acute toxicity in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Mhcbz in lab experiments is its ability to act as a versatile reagent in various chemical reactions. It can be used to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. However, one of the limitations of using Mhcbz is that it can be difficult to handle due to its high reactivity.

Future Directions

There are several future directions for research on Mhcbz. One area of interest is the development of new synthetic methods for the production of Mhcbz. Another area of interest is the use of Mhcbz in the development of new drugs and materials with specific properties. Additionally, further research is needed to understand the mechanism of action of Mhcbz and its potential biochemical and physiological effects.
Conclusion:
In conclusion, Mhcbz is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. While there is limited information available on the biochemical and physiological effects of Mhcbz, it has been found to be relatively non-toxic and has low acute toxicity in animal models. There are several future directions for research on Mhcbz, including the development of new synthetic methods and the use of Mhcbz in the development of new drugs and materials.

Synthesis Methods

Mhcbz is synthesized using a multi-step process that involves the reaction of benzene with chloromethyl methyl ether, followed by the reaction of the resulting compound with cyanogen bromide. The final product is purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

Mhcbz has been used in various scientific research applications, including organic synthesis, drug discovery, and materials science. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules. This can be useful in the development of new drugs and materials with specific properties.

properties

CAS RN

103419-20-1

Product Name

Mhcbz

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol

InChI

InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21)

InChI Key

WDXLCLCWMGQGIV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O

synonyms

m-methoxy-p-hydroxycibenzoline
MHCBZ

Origin of Product

United States

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